molecular formula C22H20BrN7O B2498111 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine CAS No. 920347-75-7

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine

カタログ番号: B2498111
CAS番号: 920347-75-7
分子量: 478.354
InChIキー: YDBXQWLZAUUFRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine is a triazolopyrimidine derivative featuring a benzyl-substituted triazole fused to a pyrimidine core. The piperazine moiety at position 7 is further acylated with a 2-bromobenzoyl group, imparting distinct electronic and steric properties. Key characteristics include:

  • Molecular formula: C₂₂H₁₉BrN₇O (inferred from , replacing fluorine with bromine).
  • Molecular weight: ~478.34 g/mol (calculated based on bromine substitution).

特性

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN7O/c23-18-9-5-4-8-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBXQWLZAUUFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of 3-Benzyl-7-Chloro-3H-Triazolo[4,5-d]Pyrimidine

The triazolo[4,5-d]pyrimidine core is synthesized from 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol through chlorination. In a representative procedure, the hydroxyl group is activated using thionyl chloride (SOCl₂) in chloroform with catalytic dimethylformamide (DMF). The reaction proceeds at reflux (61°C) for 4 hours, yielding 3-benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine as a pale-yellow solid (85–92% yield).

Key Parameters

  • Solvent: Chloroform (anhydrous)
  • Reagents: SOCl₂ (2.5 equiv), DMF (0.1 equiv)
  • Temperature: 61°C (reflux)
  • Workup: Evaporation under reduced pressure, trituration with hexane

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is removed using hydrochloric acid:

  • Reagents: 4 M HCl in 1,4-dioxane (5.0 equiv)
  • Conditions: Room temperature, 2 hours
  • Yield: 95–98% (1-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine hydrochloride)

The product is neutralized with saturated NaHCO₃ and extracted into dichloromethane.

Acylation with 2-Bromobenzoyl Chloride

The free piperazine amine is acylated using 2-bromobenzoyl chloride under Schotten-Baumann conditions:

  • Reagents:

    • 2-Bromobenzoyl chloride (1.1 equiv)
    • Triethylamine (TEA, 2.5 equiv)
    • Dichloromethane (DCM, 0.05 M)
  • Procedure:

    • Add TEA to a DCM solution of 1-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine at 0°C.
    • Dropwise addition of 2-bromobenzoyl chloride over 10 minutes.
    • Stir at room temperature for 6 hours.
  • Workup:

    • Wash with 1 M HCl, saturated NaHCO₃, and brine.
    • Dry over Na₂SO₄, concentrate, and purify via recrystallization (ethyl acetate/hexane).
    • Yield: 70–75%.

Alternative Method
Coupling 2-bromobenzoic acid with EDCl/HOBt in DMF:

  • Reagents: EDCl (1.2 equiv), HOBt (1.2 equiv), DMF (0.1 M)
  • Yield: 68–72% after silica gel chromatography.

Spectral Characterization

Property Data Source
Molecular Formula C₂₄H₂₂BrN₇O
Molecular Weight 528.39 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 8.31 (s, 1H, pyrimidine), 7.72 (d, J=8 Hz, 1H, Ar-Br), 5.76 (s, 2H, CH₂Ph)
13C NMR (101 MHz, DMSO-d₆) δ 167.2 (C=O), 152.1 (triazolo-C), 132.8 (C-Br)

Comparative Analysis of Acylation Methods

Method Yield Purity Advantages
Schotten-Baumann 70–75% >95% Rapid, minimal purification
EDCl/HOBt 68–72% >98% Higher selectivity for mono-acylation

The Schotten-Baumann method is preferred for scalability, while EDCl/HOBt offers better control in sterically hindered systems.

Challenges and Optimization

  • Regioselectivity: The ortho-bromo substituent introduces steric hindrance, reducing acylation efficiency by 15–20% compared to para-substituted analogs. Pre-activating 2-bromobenzoic acid as the chloride mitigates this issue.
  • Byproducts: Di-acylated piperazine (<5%) is removed via fractional crystallization.

Industrial Applicability

Adapting patent methodologies, the SNAr step can be scaled using:

  • Solvent: 2-MeTHF (replaces toluene for greener processing)
  • Base: K₃PO₄ (avoids moisture-sensitive Grignard reagents)
  • Yield: 82% at kilogram scale.

化学反応の分析

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine undergoes various chemical reactions, including:

科学的研究の応用

Synthesis and Derivatives

The synthesis of this compound often involves the reaction of piperazine derivatives with triazolo-pyrimidine precursors. Several studies have reported variations in the synthesis methods leading to different derivatives that exhibit distinct biological activities. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.

Anticancer Properties

Research has indicated that compounds related to 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine exhibit significant anticancer activity. A study demonstrated that certain derivatives showed potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range . The mechanism of action appears to involve apoptosis induction and inhibition of tubulin polymerization .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections. The structure-activity relationship (SAR) studies indicate that modifications in the benzyl or piperazine moieties can enhance antimicrobial potency .

Central Nervous System Disorders

Given the piperazine structure's known activity as a central nervous system (CNS) agent, there is potential for these compounds to be developed into treatments for conditions such as anxiety and depression. The modulation of neurotransmitter systems could be a focus for future research .

Inhibitors of Protein Kinases

The triazolo-pyrimidine moiety is known for its ability to act as a scaffold for developing protein kinase inhibitors. Compounds derived from this structure have been investigated for their ability to inhibit various kinases involved in cancer progression and metastasis .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Triazole Derivatives Reported high cytotoxicity against BT-474 cells with an IC50 of 0.99 µM .
Antimicrobial Screening Certain derivatives displayed significant activity against Gram-positive bacteria .
CNS Activity Potential use in treating anxiety disorders due to piperazine's CNS effects .

作用機序

The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the suppression of cancer cell proliferation .

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key triazolopyrimidine derivatives and their distinguishing features:

Compound Name Substituents (Triazolopyrimidine Core) Piperazine/Other Moieties Biological Target/Activity Molecular Weight (g/mol) References
Target Compound 3-Benzyl 4-(2-Bromobenzoyl)piperazine Hypothesized Nox inhibition ~478.34
VAS2870 3-Benzyl 7-Sulfide (1,3-benzoxazol-2-yl) NADPH oxidase inhibitor (Nox1/2/4) 435.43 (C₂₂H₁₉F₂N₇O)
RG7774 3-[(1-Methyl-1H-tetrazol-5-yl)methyl] 7-(S)-pyrrolidin-3-ol Not specified (kinase modulation?) 409.45 (C₂₀H₂₃N₉O)
Compound 9 () 3-Benzyl, 5-(propylthio) 7-(Ethylcarbamate)piperazine Not reported 344.17 (C₁₆H₂₁N₇S)
Compound 18 () 3-(4-Bromobenzyl) 7-Ethylenediamine Not reported 378.13 (C₁₆H₂₀ClN₇S)
Key Observations:

Substituent Effects on Bioactivity :

  • The 2-bromobenzoyl group in the target compound may enhance target selectivity compared to VAS2870’s benzoxazol-2-yl sulfide, as bromine’s steric bulk and electron-withdrawing nature could modulate binding pocket interactions .
  • Propylthio or ethylenediamine substituents (e.g., Compounds 9 and 18) improve solubility but may reduce membrane permeability compared to aromatic acyl groups .

Synthetic Complexity :

  • The target compound’s synthesis likely mirrors RG7774’s 8-step route (benzyl chloride → azide → triazole → acylation) .
  • Introduction of the 2-bromobenzoyl group necessitates careful acylation conditions to avoid dehalogenation .

Pharmacological and Physicochemical Comparisons

Table 2: Selectivity and Potency Data (Inferred from Structural Analogs)
Compound IC₅₀ (NADPH Oxidase) Solubility (LogP) Stability (t₁/₂ in Plasma) Selectivity (Nox Isoforms)
Target Compound Not reported ~2.1 (predicted) Moderate (analog-based) Hypothesized Nox4/Nox5
VAS2870 0.5–1.0 µM 1.8 >24 hours Broad (Nox1/2/4)
RG7774 Not applicable 1.5 >12 hours Kinase-specific
Notes:
  • VAS2870 demonstrates broad Nox inhibition but lacks isoform specificity, limiting therapeutic utility .
  • The target compound’s 2-bromobenzoyl group may confer improved selectivity for Nox4/5, which are implicated in fibrosis and cancer .

生物活性

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine is a member of the triazolopyrimidine family known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H19BrN6C_{19}H_{19}BrN_{6} with a molecular weight of 404.30 g/mol. The compound features a triazolopyrimidine core, which is recognized for its pharmacological potential. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing hydrazonoyl halides and piperazine derivatives to achieve the desired structure .

Anticancer Activity

Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine have demonstrated cytotoxic effects against various cancer cell lines. In one study, a related triazole derivative showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and varying effectiveness against breast cancer cell lines (MCF-7 and T47D) with IC50 values ranging from 27.3 to 43.4 μM .

CompoundCell LineIC50 (μM)
Triazole DerivativeHCT-116 (Colon)6.2
Triazole DerivativeMCF-7 (Breast)27.3
Triazole DerivativeT47D (Breast)43.4

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that related triazolopyrimidine compounds possess antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive bacteria like Staphylococcus aureus. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .

Antihypertensive Effects

Some derivatives of triazolopyrimidines have been evaluated for antihypertensive activity. In vivo studies using spontaneously hypertensive rats demonstrated significant blood pressure-lowering effects compared to standard treatments .

Case Studies

  • Anticancer Efficacy : A study evaluating a series of triazolopyrimidine derivatives found that specific substitutions significantly enhanced anticancer activity. The study highlighted the importance of structural modifications in optimizing biological activity.
  • Antimicrobial Screening : A comprehensive screening of synthesized compounds showed that certain derivatives exhibited potent antibacterial effects, leading to further investigations into their mechanisms and potential clinical applications.

Q & A

Q. What are the key synthetic routes for preparing 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine, and what reaction parameters influence yield?

The synthesis typically involves multi-step sequences, including:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O/DCM mixtures at ambient temperature .
  • Coupling reactions : Piperazine intermediates are often functionalized via acylation or alkylation. For example, bromobenzoyl groups are introduced using 2-bromobenzoyl chloride under controlled pH (7–9) and low temperatures (0–5°C) to minimize hydrolysis .
  • Catalytic hydrogenation : Palladium on carbon (Pd/C) is used for deprotection steps, requiring strict temperature control (20–25°C) and inert atmospheres . Key parameters : Reaction yields (30–75%) depend on solvent polarity, catalyst loading, and stoichiometric ratios. Side products like dehalogenated derivatives may arise during bromobenzoyl coupling .

Q. How is the structural integrity of this compound validated, and which analytical techniques are critical?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, confirming the triazolo-pyrimidine core and piperazine-bromobenzoyl spatial arrangement .
  • Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm) and carbonyl signals (C=O at ~170 ppm). Mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95%), while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Q. What biological targets or pathways are associated with this compound?

The triazolo-pyrimidine core and bromobenzoyl group suggest interactions with:

  • Kinases : Structural analogs inhibit p38 MAPK or DDR kinases via competitive ATP-binding site interactions .
  • GPCRs : Piperazine derivatives modulate adenosine A2A receptors, acting as allosteric modulators (e.g., altering antagonist binding in vitro) .
  • Enzymes : The bromine atom may enhance binding to halogen-bond-accepting residues in targets like NADPH oxidase or CYP450 isoforms .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Validation strategies :
  • Free-energy perturbation (FEP) : Refines docking poses by simulating ligand-receptor dynamics, accounting for solvation and entropy effects .
  • Mutagenesis studies : Identify critical binding residues (e.g., replacing Lys123 in kinase targets) to test predicted interactions .
  • SPR/BLI assays : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (kₐₙ/kₒff) to validate docking-derived Kd values .
    • Case example : A 2024 study on CB2R agonists found that triazolo-pyrimidine derivatives showed unexpected selectivity due to hydrophobic pocket interactions not modeled in initial docking .

Q. What experimental design considerations are critical for optimizing in vivo pharmacokinetics?

  • Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP (<3) and improve aqueous solubility. For example, ethyl-to-hydroxyl substitutions increased bioavailability by 40% in rat models .
  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., bromobenzoyl hydrolysis). Deuteration at benzylic positions reduces CYP-mediated oxidation .
  • Formulation : Nanoemulsions (50–200 nm particles) enhance blood-brain barrier penetration for CNS targets .

Q. How can structural analogs be leveraged to address synthetic challenges or toxicity?

  • Toxicity mitigation : Replace the 2-bromobenzoyl group with 5-bromofuran-2-yl methanone, reducing hepatotoxicity (IC50 > 100 μM in HepG2 cells vs. 25 μM for the parent compound) .
  • Yield optimization : Analogues with electron-withdrawing groups (e.g., nitro) on the benzyl ring improve cyclization efficiency (80% yield vs. 50% for unsubstituted derivatives) .

Methodological Recommendations

  • Crystallographic refinement : Use SHELXL with TWIN/BASF commands for handling twinned data common in triazolo-pyrimidine crystals .
  • Bioactivity assays : Pair SPR with cellular thermal shift assays (CETSA) to confirm target engagement in complex matrices .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。